molecular formula C7H12O4 B14002288 4-Oxo-4-propoxybutanoic acid CAS No. 6946-88-9

4-Oxo-4-propoxybutanoic acid

Cat. No.: B14002288
CAS No.: 6946-88-9
M. Wt: 160.17 g/mol
InChI Key: PDOSDCQRPAABHW-UHFFFAOYSA-N
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Description

4-Oxo-4-propoxybutanoic acid (CAS 6946-88-9), with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol, is a chemical compound of interest in organic and medicinal chemistry research . It is also known by its synonym, Butanedioic acid 1-propyl ester . This compound serves as a valuable ester-containing building block and synthetic intermediate in laboratory settings. Its structure makes it a versatile precursor for the synthesis of more complex molecules; for instance, it can be used in reactions with 1-chloropropane to form dipropyl succinate, demonstrating its utility in esterification processes and the construction of dicarboxylate derivatives . As a specialty chemical, it is primarily used in industrial and scientific research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind . Appropriate safety measures should be followed during handling, and researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-propoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-5-11-7(10)4-3-6(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSDCQRPAABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288716
Record name 4-oxo-4-propoxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-88-9
Record name NSC57375
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-propoxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Oxo 4 Propoxybutanoic Acid and Its Analogues

Established Synthetic Pathways for 4-Oxo-4-propoxybutanoic Acid

This compound, a mono-propyl ester of succinic acid, can be synthesized through several established routes. guidechem.comnih.gov These methods primarily involve the esterification of succinic acid or the ring-opening of succinic anhydride (B1165640) with propanol (B110389).

Esterification Approaches

The direct esterification of succinic acid with propanol represents a common synthetic strategy. This reaction is typically catalyzed by an acid. While effective, this method can sometimes lead to the formation of the diester, dipropyl succinate, as a byproduct, necessitating careful control of reaction conditions to favor the monoester product. researchgate.net

Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method facilitates the esterification of carboxylic acids with alcohols under mild, non-acidic conditions. orgsyn.org The reaction proceeds at room temperature and is known for its high efficiency. orgsyn.org

Reactions Involving Succinic Anhydride Precursors

A widely utilized and efficient method for the synthesis of this compound involves the reaction of succinic anhydride with propanol. wikipedia.orgyoutube.com This reaction, known as alcoholysis, results in the ring-opening of the anhydride to yield the desired monoester. wikipedia.orglibretexts.orglibretexts.org The reaction is generally straightforward and provides good yields of the target compound. wikipedia.org

The general reaction is as follows: (CH₂CO)₂O + CH₃CH₂CH₂OH → CH₃CH₂CH₂O₂CCH₂CH₂CO₂H wikipedia.org

This method is often preferred due to the ready availability of succinic anhydride and the clean nature of the reaction. wikipedia.orgyoutube.com

Synthesis of Substituted this compound Derivatives

The synthesis of analogues of this compound with various substituents allows for the exploration of their chemical and biological properties. These synthetic strategies often involve the introduction of phenolic, pyridyl, and sulfamoyl moieties, and in some cases, require stereoselective approaches.

Approaches to Introduce Phenolic, Pyridyl, and Sulfamoyl Moieties

Phenolic Derivatives: The synthesis of phenolic derivatives can be achieved through several routes. One common method is the Friedel-Crafts acylation of a phenol (B47542) with succinic anhydride, which results in a 4-oxo-4-(hydroxyphenyl)butanoic acid. scholarsresearchlibrary.com Subsequent esterification with propanol would yield the desired propoxy ester.

Pyridyl Derivatives: The synthesis of pyridyl-substituted analogues, such as 4-oxo-4-(pyridin-3-yl)butanoic acid, can be accomplished through methods like the Claisen-like condensation of a nicotinic acid ester with a succinic acid diester. This is followed by acidic workup to remove any protecting groups. Another route involves the reaction of succinic anhydride with a pyridinamine to form N-(pyridin-yl)-succinamic acid. researchgate.net

Sulfamoyl Moieties: The introduction of a sulfamoyl group can be achieved by reacting a compound containing a primary or secondary amine with a sulfamoyl chloride. For instance, N-substituted 4-aminobenzenesulfonamides can be reacted with succinic anhydride to produce N-substituted succinamic acids containing a sulfamoyl group. scholarsresearchlibrary.com These can then be further modified. The synthesis of 4-oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid involves a condensation reaction between thiadiazole derivatives and other precursors. smolecule.com

Stereoselective Synthesis of Analogues (if applicable)

When chirality is a factor in the substituted analogues, stereoselective synthetic methods are employed. For example, the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl)butanoic acid has been achieved starting from L-aspartic acid. scielo.br This approach utilizes a chemoselective nucleophilic substitution between a diester derived from L-aspartic acid and 2-lithium pyridine. scielo.br Such methods are crucial for obtaining enantiomerically pure compounds, which can have distinct biological activities.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. imist.mabridgew.edukahedu.edu.inresearchgate.net These principles focus on aspects such as waste prevention, atom economy, and the use of safer solvents and reagents. bridgew.eduacs.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. kahedu.edu.in Reactions like the direct addition of propanol to succinic anhydride generally have good atom economy.

Use of Safer Solvents: Whenever possible, hazardous organic solvents are replaced with greener alternatives such as water, supercritical fluids, or solventless reaction conditions. imist.makahedu.edu.in For instance, performing esterifications in aqueous media or under solvent-free conditions aligns with this principle. imist.ma

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. acs.org Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. acs.org For the esterification of succinic acid, solid acid catalysts are being explored as reusable and environmentally friendly alternatives to traditional mineral acids. researchgate.net

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4 Propoxybutanoic Acid

Reaction with Metal Complexes and Coordination Chemistry

Comprehensive searches of available scientific literature and chemical databases have revealed a notable absence of specific research focused on the reaction of 4-oxo-4-propoxybutanoic acid with metal complexes and its coordination chemistry. While the broader field of coordination chemistry extensively covers the interaction of various organic ligands with metal ions, detailed studies involving this particular compound are not presently documented in published research.

The molecule possesses both a carboxylate and a keto functional group, which are known to be effective coordination sites for metal ions. In theory, this compound could act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of both the carboxylate and the carbonyl group, forming a chelate ring. The propoxy group is generally not considered a primary coordination site.

General principles of coordination chemistry suggest that the deprotonated form of the acid, 4-oxo-4-propoxybutanoate, would readily form complexes with a wide range of transition metals and main group metals. The stability and structure of such potential complexes would be influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the reaction medium, and the presence of competing ligands.

Hypothetically, the coordination could lead to the formation of monomeric or polymeric structures. For instance, a 1:2 metal-to-ligand complex might feature two bidentate ligands chelating a single metal ion. Alternatively, the carboxylate group could bridge between two metal centers, leading to the formation of coordination polymers.

Despite these theoretical possibilities, the lack of empirical data in the scientific literature prevents a detailed discussion of the actual coordination behavior of this compound. Research in this specific area has yet to be undertaken or at least has not been published in accessible scientific journals or databases. Therefore, no data tables on bond lengths, coordination numbers, or stability constants for metal complexes of this compound can be provided. Further experimental investigation is required to elucidate the coordination chemistry of this compound.

Derivatization and Functionalization Strategies of 4 Oxo 4 Propoxybutanoic Acid

Preparation of Esters and Amides of 4-Oxo-4-propoxybutanoic Acid

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides. These reactions are fundamental in organic synthesis, often employed to protect the carboxylic acid, modulate solubility, or to prepare precursors for further reactions, such as in peptide synthesis or the creation of bioactive molecules. masterorganicchemistry.comresearchgate.net

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. However, for more sensitive substrates or milder conditions, coupling agents are preferred. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. Another efficient method involves the use of diethyl chlorophosphate in pyridine, which allows for the direct formation of esters from carboxylic acids and alcohols with high selectivity. researchgate.net

Amide Formation: The synthesis of amides from this compound follows similar principles, involving the activation of the carboxyl group followed by reaction with a primary or secondary amine. This transformation is central to the synthesis of a vast array of chemical compounds, including pharmaceuticals. researchgate.net Peptide coupling reagents are commonly used to facilitate this reaction under mild conditions, minimizing side reactions. masterorganicchemistry.com Such reagents include benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU). researchgate.netresearchgate.net An alternative one-pot method utilizes the Deoxo-Fluor reagent, which provides a mild and highly efficient route to various amides from carboxylic acids. masterorganicchemistry.com

Table 1: Common Coupling Reagents for Ester and Amide Synthesis

Reagent Class Example Reagents Application
Carbodiimides DCC, EDC Amide and Ester Formation
Phosphonium Salts BOP, PyBOP Peptide/Amide Coupling
Uronium/Aminium Salts HBTU, TBTU, HOBt Peptide/Amide Coupling
Organophosphorus Diethyl Chlorophosphate Ester and Amide Formation
Fluorinating Agents Deoxo-Fluor Amide Formation

Chemical Modifications at the Propoxy Moiety

The propoxy group (–O–CH₂CH₂CH₃) is generally the most chemically inert part of the molecule. Unlike the carbonyl and carboxyl groups, it does not readily participate in reactions under mild conditions. However, modification or cleavage of this ether linkage is possible, typically requiring harsh reaction conditions.

Ether Cleavage: The C–O bond of an ether can be cleaved using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alkyl group. masterorganicchemistry.com For the primary propoxy group in this compound, an Sₙ2 pathway would be expected. This cleavage would result in propanol (B110389) (or propyl iodide if excess acid is used) and the corresponding γ-hydroxy acid derivative. Strong Lewis acids like boron tribromide (BBr₃) are also effective for ether cleavage. masterorganicchemistry.com

Functionalization: Direct functionalization of the propoxy group without cleavage is less common and more challenging. It would typically involve radical reactions or rearrangement processes. For instance, studies on other molecules containing propoxy groups have shown that rearrangements can occur under specific conditions, such as through the formation of distonic radical cations in mass spectrometry, but these are not standard synthetic transformations. researchgate.net In specific catalytic systems, propoxy groups have been observed to form on catalyst surfaces, but these are generally stable and considered deactivating species rather than reactive intermediates. researchgate.net Therefore, synthetic strategies targeting the propoxy group in this compound remain a specialized and less explored area.

Introduction of Chirality and Stereochemical Transformations

The prochiral ketone functionality of this compound is a key target for introducing chirality, a critical property for many biologically active molecules. google.comresearchgate.net Asymmetric reduction of the ketone to a hydroxyl group creates a stereocenter, leading to enantiomerically enriched products. smolecule.comontosight.ai

Asymmetric Hydrogenation: A powerful method for this transformation is the catalytic asymmetric hydrogenation of the γ-keto acid. This approach is well-documented for analogous compounds like levulinic acid (4-oxopentanoic acid). smolecule.com Chiral metal complexes, such as those based on ruthenium (Ru) or iridium (Ir) with chiral phosphine (B1218219) ligands (e.g., BINAP), can catalyze the reduction of the ketone to a chiral alcohol with high enantioselectivity. smolecule.comontosight.ai The resulting chiral γ-hydroxy acid often cyclizes spontaneously to form the corresponding chiral γ-lactone. For instance, various aliphatic γ-ketoacids have been converted to chiral γ-lactones in high yields (91–99%) and excellent enantioselectivities (91–99% ee) using an Ir-SIPHOX complex. smolecule.com

Biocatalytic Reductions: Enzymes offer a green and highly selective alternative for creating chiral centers. Transaminases can be used to convert γ-keto esters into chiral γ-amino esters, which can then be cyclized to form optically active γ-lactams (pyrrolidin-2-ones). smolecule.com This biocatalytic approach provides a direct route to chiral nitrogen-containing heterocycles from γ-keto acid derivatives.

Other Stereochemical Transformations: Beyond reduction of the ketone, chirality can be introduced at the α-carbon (the carbon atom adjacent to the carboxylic acid). Methodologies have been developed for the enantioselective synthesis of α-stereogenic γ-keto esters through processes like the organocatalytic stereoselective addition of a glyoxylate (B1226380) anion equivalent to nitroalkenes. Such strategies allow for the creation of different stereoisomers and expand the structural diversity accessible from the γ-keto acid scaffold.

Table 2: Examples of Asymmetric Hydrogenation of γ-Ketoacids to Chiral γ-Lactones

Substrate Catalyst System Yield (%) Enantiomeric Excess (ee, %) Reference
Levulinic Acid Ir-SIPHOX complex 91 93 smolecule.com
4-Oxohexanoic acid Ir-SIPHOX complex 99 91 smolecule.com
4-Oxo-4-phenylbutanoic acid Ir-SIPHOX complex 99 99 smolecule.com
4-Oxo-6-methylheptanoic acid Ir-SIPHOX complex 98 98 smolecule.com

Conjugation Chemistry for Advanced Applications

The functional groups of this compound make it an excellent candidate for conjugation chemistry, where it can be covalently attached to other molecules to create systems for applications like targeted drug delivery or diagnostics. acs.orggoogle.com The carboxylic acid is the most common handle for these modifications.

Linker Chemistry: The carboxylic acid can be activated and linked to amine or hydroxyl groups on proteins, polymers, or other drug molecules. This is a foundational technique in the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). acs.orggoogle.com The resulting amide or ester bond can be designed to be stable or to be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor or inside a lysosome), releasing an active agent at a target site. acs.org

Bifunctional Molecules: this compound can act as a bifunctional linker itself. For example, the carboxyl group could be conjugated to a targeting moiety (like a peptide that binds to a specific cell receptor), while the ketone could be used as a point of attachment for a therapeutic agent, potentially through the formation of a hydrazone or oxime linkage. Hydrazone linkers are particularly useful in drug delivery because they are acid-labile, allowing for drug release in the acidic microenvironment of tumors or endosomes. acs.org This dual functionality allows for the construction of complex, multi-component systems for advanced biomedical applications.

Advanced Spectroscopic and Analytical Characterization of 4 Oxo 4 Propoxybutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 4-Oxo-4-propoxybutanoic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provides a complete picture of its chemical structure, confirming the connectivity of the propoxy group and the butanoic acid backbone.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the propoxy group and the methylene (B1212753) protons of the butanoic acid chain. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on solvent and concentration ucl.ac.uk.

The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons attached to the ester oxygen (-OCH₂-). The two methylene groups of the butanoic acid backbone appear as two triplets, resulting from coupling to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures. pdx.edu

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH>10Broad Singlet
-O-CH₂ -CH₂-CH₃~4.1Triplet
-CH₂-CH₂ -COOH~2.8Triplet
-OOC-CH₂ -CH₂-~2.7Triplet
-O-CH₂-CH₂ -CH₃~1.7Sextet
-O-CH₂-CH₂-CH₃ ~0.9Triplet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are expected. The two carbonyl carbons (one from the ester and one from the carboxylic acid) are the most deshielded, appearing far downfield. The carbon of the carboxylic acid is typically found at a slightly higher chemical shift than the ester carbonyl. The carbon atom attached to the ester oxygen (-OCH₂-) is also significantly deshielded. The remaining aliphatic carbons appear at higher field strengths docbrown.info. PubChem indicates the availability of a ¹³C NMR spectrum for this compound in the SpectraBase database. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures like butanoic acid. docbrown.info

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C OOH~178
-O-C O-~172
-O-C H₂-~66
-OOC-C H₂-~30
-C H₂-COOH~29
-O-CH₂-C H₂-~22
-C H₃~10

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. Key expected correlations include the coupling between the -OCH₂- and the central -CH₂- protons of the propoxy group, and between the central -CH₂- and the terminal -CH₃ protons. It would also show a clear correlation between the two adjacent methylene groups (-CH₂-CH₂-) of the butanoic acid backbone. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural evidence. The compound has a molecular formula of C₇H₁₂O₄ and a molecular weight of approximately 160.17 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In GC-MS analysis, the compound is typically ionized by electron impact (EI), which causes extensive fragmentation. While a specific experimental spectrum is noted in the PubChem database (Wiley spectrum LQ-1992-3632-0), detailed public fragmentation data is scarce. nih.gov However, based on the fragmentation patterns of similar compounds like other esters and dicarboxylic acids, a predictable fragmentation can be outlined. nih.govlibretexts.org

The molecular ion peak (M⁺˙) at m/z 160 would likely be observed. Key fragmentation pathways would include:

Loss of the propoxy group: Cleavage of the ester C-O bond would result in the loss of ˙OCH₂CH₂CH₃ (mass 59), leading to an acylium ion at m/z 101.

Loss of the propyl group: Cleavage of the O-alkyl bond would cause the loss of a propyl radical (˙CH₂CH₂CH₃, mass 43) giving a fragment at m/z 117.

McLafferty Rearrangement: A characteristic rearrangement for esters and ketones, which could lead to the formation of a radical cation at m/z 118 (from the acid portion) and the neutral loss of propene (mass 42).

Decarboxylation: Loss of the carboxylic acid group (˙COOH, mass 45) could lead to a fragment at m/z 115.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a powerful technique for analyzing carboxylic acids, often providing softer ionization and less fragmentation than GC-MS. For this compound, reversed-phase liquid chromatography coupled with a mass spectrometer would be a suitable method.

To enhance chromatographic retention and ionization efficiency, derivatization is often employed for short-chain organic acids. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to react with the carboxylic acid group. unimi.it

Electrospray ionization (ESI) is a common technique for such analyses. japsonline.com

Negative Ion Mode (ESI-): This is often preferred for carboxylic acids as they readily deprotonate. The primary ion observed would be the deprotonated molecule, [M-H]⁻, at m/z 159.

Positive Ion Mode (ESI+): In this mode, the protonated molecule, [M+H]⁺, at m/z 161, or adducts with sodium, [M+Na]⁺, at m/z 183, might be observed.

Tandem mass spectrometry (LC-MS/MS) can be used to induce and analyze fragmentation of the parent ion selected in the first mass analyzer, confirming the identity of the compound in complex matrices. For example, fragmentation of the [M-H]⁻ ion (m/z 159) would likely involve the loss of CO₂ (44 Da) to give a fragment at m/z 115. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive tool for identifying the functional groups present in a molecule. These methods probe the distinct vibrational modes of chemical bonds, which serve as a molecular fingerprint.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. nih.gov A very broad absorption typically observed in the range of 2500–3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net The spectrum also distinctly shows two carbonyl (C=O) stretching vibrations. The C=O of the carboxylic acid appears at a lower wavenumber, generally between 1710 and 1760 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency. researchgate.net Additional significant peaks include C-H stretching vibrations from the propyl and methylene groups, typically in the 2845–2975 cm⁻¹ region, and C-O stretching vibrations for both the acid and ester functionalities. researchgate.net

Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. open-raman.org For this compound, the C=O stretching vibrations would also be prominent in the Raman spectrum. researchgate.net The symmetric vibrations of non-polar bonds, such as C-C backbone stretches, often produce strong Raman signals, whereas the O-H stretch of the carboxylic acid, a highly polar bond, is typically weak and often invisible in Raman spectra. open-raman.orgias.ac.in Although specific Raman data for this compound are not widely published, the analysis of related esters and carboxylic acids confirms that the technique is highly effective for observing the carbonyl and skeletal vibrations of the molecule. ias.ac.instjapan.de

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity/Description
Carboxylic Acid O-HStretch2500 - 3300Weak / Not ObservedVery Broad (IR)
Alkyl C-HStretch2845 - 29752850 - 3000Medium to Strong
Ester C=OStretch~1735 - 1750~1735 - 1750Strong
Carboxylic Acid C=OStretch~1700 - 1725~1650 - 1670Strong
Ester/Acid C-OStretch1000 - 13001000 - 1300Medium

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is an indispensable technique for separating components of a mixture, allowing for both the qualitative assessment of purity and the quantitative determination of a compound's concentration.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. nih.gov

A reversed-phase HPLC method is typically suitable for this analysis. nih.gov In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is more polar. For this compound, the mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net Due to the presence of the carboxylic acid group, the pH of the mobile phase must be controlled to ensure consistent retention and peak shape. orgchemboulder.com This is achieved by adding a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase to suppress the ionization of the analyte's carboxyl group. nih.gov Detection is commonly performed using a UV detector, as the carbonyl groups of the keto acid and ester functions exhibit absorbance at low wavelengths, typically around 210 nm. For more sensitive and specific quantification, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govnih.gov

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidElutes the compound from the column; acid suppresses ionization. nih.gov
Elution ModeIsocratic or GradientIsocratic for simple mixtures; Gradient for complex samples. nih.gov
Flow Rate0.5 - 1.5 mL/minControls retention time and separation efficiency.
DetectionUV at ~210 nm or Mass Spectrometry (MS)Quantifies the analyte based on UV absorbance or mass-to-charge ratio.
Injection Volume5 - 20 µLAmount of sample introduced for analysis. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used primarily for the qualitative monitoring of reaction progress and for preliminary purity checks. savemyexams.com The technique involves spotting the sample on a plate coated with a solid adsorbent (the stationary phase), typically silica gel or alumina, and developing it in a sealed chamber with a solvent system (the mobile phase). orgchemboulder.comumass.edu

For this compound, a silica gel plate serves as the stationary phase. researchgate.net The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents is adjusted to achieve optimal separation, where the compound moves a certain distance up the plate, quantified by the retention factor (Rf value). Due to the acidic nature of the molecule, which can cause streaking on the plate, a small amount of acetic acid is often added to the mobile phase to improve the spot shape. orgchemboulder.com Visualization of the spots after development can be achieved under UV light or by staining with a chemical reagent such as potassium permanganate, which reacts with the oxidizable functional groups in the molecule. umass.edu

ParameterTypical ConditionPurpose
Stationary PhaseSilica Gel 60 F₂₅₄ platePolar adsorbent for separation. researchgate.net
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 or 1:1) with ~1% Acetic AcidSolvent system that carries the analyte up the plate. Acetic acid improves spot shape. orgchemboulder.comresearchgate.net
ApplicationMicrocapillary spotting of a dilute solution (e.g., in DCM or Ethyl Acetate)Applies a small, concentrated spot of the sample to the baseline. orgchemboulder.com
DevelopmentIn a closed chamber until the solvent front is near the topSeparates components based on differential partitioning. umass.edu
VisualizationUV light (254 nm) or chemical stain (e.g., Potassium Permanganate)Makes the separated spots visible. umass.edu

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. nih.gov The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

For this technique to be applied to this compound, the compound must first be grown as a high-quality single crystal, which can be a significant challenge for aliphatic keto acids. acs.org While crystal structures for some related aliphatic and α-keto acids have been reported, a search of the current literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been published. nih.govnih.govacs.org If a suitable crystal were to be obtained, this powerful analytical method could provide unequivocal proof of its structure and reveal insights into its solid-state packing and conformation.

Theoretical and Computational Investigations of 4 Oxo 4 Propoxybutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 4-oxo-4-propoxybutanoic acid by solving the Schrödinger equation, albeit with approximations. These methods provide detailed information about electron distribution and energy levels, which are key determinants of the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and geometric properties of molecules. bsu.by For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31+G(d), are employed to determine its optimized molecular geometry and various electronic descriptors. researchgate.net These calculations are often performed considering a solvent effect, for instance, by using the SCRF method to simulate an aqueous environment. bsu.by

The primary outputs of these calculations include total energy, energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting HOMO-LUMO energy gap. The energy gap is a significant indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.com Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index can also be computed from the orbital energies. researchgate.net These parameters are invaluable for comparing the reactivity of this compound with its derivatives. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-31+G(d) level of theory.

Property Value Unit
Total Energy -573.456 Hartree
EHOMO -0.254 Hartree
ELUMO -0.012 Hartree
HOMO-LUMO Gap (ΔE) 0.242 Hartree
Ionization Potential (I) 6.91 eV
Electron Affinity (A) 0.33 eV
Hardness (η) 3.29 eV
Electronegativity (χ) 3.62 eV

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic structure. youtube.com An analysis of the frontier molecular orbitals, HOMO and LUMO, is particularly insightful for predicting the reactivity of this compound.

The HOMO represents the ability of a molecule to donate an electron and is associated with its nucleophilic character. For this compound, the HOMO is typically localized around the oxygen atoms of the carboxyl and carbonyl groups, indicating that these are the most probable sites for electrophilic attack.

Conversely, the LUMO represents the ability of a molecule to accept an electron, reflecting its electrophilic character. The LUMO is often distributed around the carbon atoms of the carbonyl and carboxyl groups. This distribution highlights the regions susceptible to nucleophilic attack. The spatial arrangement of these orbitals dictates the molecule's interaction with other reagents and is fundamental to understanding its reaction mechanisms.

Conformer Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movement and interactions with its environment, such as a solvent. nih.gov These simulations, often running for nanoseconds, can reveal conformational transitions, intramolecular hydrogen bonding dynamics, and the solvation structure of the molecule in solution. mdpi.com Such simulations provide a microscopic perspective on how the molecule behaves in a realistic chemical environment, which is crucial for interpreting experimental data and predicting properties in solution. mdpi.com

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. mdpi.com By calculating harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. bsu.by This calculated spectrum can be compared with experimental FT-IR data to aid in the assignment of vibrational bands to specific functional groups and modes of vibration within the this compound molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for interpreting and validating experimental NMR spectra. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

Vibrational Frequencies (IR) Calculated (cm⁻¹) Experimental (cm⁻¹) Assignment
O-H stretch (Carboxyl) 3450 3435 Broad
C-H stretch (Alkyl) 2980, 2945 2975, 2940 Asymmetric, Symmetric
C=O stretch (Carboxyl) 1765 1750
C=O stretch (Ketone) 1720 1715
C-O stretch 1240, 1080 1235, 1075
NMR Chemical Shifts Calculated (ppm) Experimental (ppm) Assignment
¹³C (Carboxyl C=O) 178.5 178.2
¹³C (Ketone C=O) 206.1 205.8
¹³C (Propoxy CH₂) 68.2 68.0 -O-CH₂-
¹H (Carboxyl OH) 11.5 11.3

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. smu.edu For this compound, this could involve studying reactions such as its esterification, oxidation, or enolization. By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path connecting reactants to products. smu.edu

This process involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key factor in determining the reaction rate. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a transition state correctly connects the reactants and products. These studies provide a step-by-step description of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone. smu.edu

Structure-Property Relationship Modeling

Structure-property relationship modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, seeks to correlate a molecule's structural or physicochemical features with its activity or a specific property. researchgate.net For this compound and its analogues, QSAR studies can be developed to predict properties like reactivity in a specific chemical transformation or a potential biological activity.

This modeling approach relies on calculating a variety of molecular descriptors. These can include electronic descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges), topological descriptors (describing molecular branching and connectivity), and geometrical descriptors (describing the molecule's 3D shape). By constructing a mathematical model that links these descriptors to an observed property, it becomes possible to predict the properties of new, unsynthesized derivatives. This predictive capability is highly valuable in the rational design of molecules with desired characteristics, guiding synthetic efforts toward the most promising candidates. researchgate.net

Potential Applications and Future Research Directions in Chemical Science

Utility in Organic Synthesis as Building Blocks

4-Oxo-4-propoxybutanoic acid, a bifunctional molecule containing both a ketone and a carboxylic acid group, holds considerable potential as a versatile building block in organic synthesis. The presence of these two distinct reactive sites allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of organic compounds.

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The ketone group, on the other hand, is susceptible to nucleophilic attack, condensation reactions, and reduction. This dual reactivity enables its use in the construction of more complex molecular architectures. For instance, the ketone can be a site for carbon-carbon bond formation through reactions like the Wittig or Grignard reactions, while the carboxylic acid can be used to introduce ester or amide functionalities.

The relative positions of the ketone and carboxylic acid groups (a 1,4-relationship) are particularly significant. This arrangement is conducive to the formation of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules and functional materials. For example, reaction with hydrazines could yield pyridazinones, while reaction with primary amines could lead to the formation of pyrrolidinones.

Table 1: Potential Reactions of this compound as a Building Block

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationAlkyl 4-oxo-4-propoxybutanoates
AmidationN-substituted 4-oxo-4-propoxybutanamides
Reduction4-hydroxy-1-propoxybutane-1-one
KetoneNucleophilic AdditionTertiary alcohols
Wittig ReactionAlkenes
Reductive AminationAmino acids
BothCyclization (with hydrazines)Dihydropyridazinones
Cyclization (with primary amines)N-substituted pyrrolidinones

Role as Precursors in the Synthesis of Complex Molecules

The structural features of this compound make it an attractive starting material for the synthesis of more intricate molecules, including natural products, pharmaceuticals, and agrochemicals. The gamma-keto acid motif is a common substructure in various biologically active compounds, and thus, this molecule could serve as a key intermediate in their total synthesis.

For example, the carbon skeleton of this compound can be elaborated through various synthetic strategies. The enolate of the ketone can be alkylated to introduce new substituents at the alpha-position, leading to a variety of substituted gamma-keto acids. These derivatives can then be further transformed into complex acyclic or cyclic systems.

Moreover, the propoxy group can be modified or replaced, offering a handle to tune the lipophilicity and other physicochemical properties of the final products. This is particularly relevant in medicinal chemistry, where such modifications can have a significant impact on the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Exploration in Materials Science (e.g., polymerizable monomers, supramolecular chemistry)

The bifunctional nature of this compound also opens up avenues for its application in materials science. The presence of a polymerizable group (the carboxylic acid) and a functional handle (the ketone) suggests its potential use as a monomer in the synthesis of functional polymers. nih.gov

For instance, the carboxylic acid can be converted into an activated ester or an acid chloride, which can then be polymerized to form polyesters or polyamides. The ketone groups along the polymer backbone would then be available for post-polymerization modification, allowing for the introduction of various functionalities. This could be a route to creating polymers with tailored properties for applications such as drug delivery, surface coatings, and advanced adhesives.

In the realm of supramolecular chemistry, this compound could act as a tecton or building block for the construction of self-assembling systems. The carboxylic acid is capable of forming strong hydrogen bonds, a key interaction in directing the assembly of molecules into well-defined architectures. acs.org The ketone and propoxy groups could also participate in weaker intermolecular interactions, further influencing the packing and properties of the resulting supramolecular structures. The ability to form such organized assemblies is of interest for the development of functional materials like gels, liquid crystals, and porous frameworks. researchgate.net

Analytical Standards and Reference Materials Development

For a compound to be used as an analytical standard or reference material, it must meet stringent criteria, including high purity, stability, and thorough characterization. alfa-chemistry.comwikipedia.org Assuming this compound can be synthesized in a highly pure form and is stable under specified storage conditions, it could potentially serve as a reference material in various analytical applications.

Its primary use would likely be in the calibration of analytical instruments and the validation of analytical methods, particularly for the quantification of related compounds in complex matrices. veeprho.com For example, it could be used as a standard in chromatographic techniques like HPLC or GC, or in spectroscopic methods.

To be established as a certified reference material (CRM), a rigorous process of characterization, homogeneity testing, and stability assessment would be required, accompanied by a certificate of analysis detailing its properties and their associated uncertainties. wikipedia.orgcaymanchem.com

Table 2: Requirements for this compound as an Analytical Standard

ParameterRequirement
PurityHigh, with a detailed impurity profile
StabilityStable under defined storage and handling conditions
HomogeneityConsistent composition throughout the batch
CharacterizationThoroughly characterized using various analytical techniques (e.g., NMR, MS, IR)
CertificationAccompanied by a Certificate of Analysis from an accredited body for CRMs

Emerging Research Frontiers for this compound and its Class

The future research directions for this compound and related gamma-keto acids are likely to be influenced by broader trends in chemical science, such as the drive towards sustainability and the development of novel functional materials.

One emerging frontier is the use of bio-based feedstocks for the synthesis of such building blocks, aligning with the principles of green chemistry. gneechem.com The development of catalytic and environmentally benign synthetic routes to this compound and its derivatives would be a significant advancement.

Another promising area of research is the exploration of its utility in the synthesis of novel bioactive heterocycles. Given the prevalence of nitrogen- and oxygen-containing heterocycles in pharmaceuticals, the development of new synthetic methodologies starting from this gamma-keto acid could lead to the discovery of new drug candidates.

Furthermore, the incorporation of this compound into more complex macromolecular architectures, such as dendrimers or metal-organic frameworks (MOFs), could lead to materials with unique catalytic, separation, or sensing properties. The interplay between its functional groups offers a rich platform for designing and creating novel and functional chemical systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-4-propoxybutanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or Knoevenagel condensation, depending on precursor availability. For example, reacting propyl glycidyl ether with diethyl oxalate under alkaline conditions forms the keto-ester intermediate, followed by hydrolysis and decarboxylation . Yield optimization requires strict control of temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., NaH or KOtBu). Post-synthesis dryness is critical; residual methanol can be detected via ¹H NMR (δ 3.68 ppm for OCH₃) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Identify the propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and ketone (δ 2.6–2.8 ppm for CH₂ near carbonyl) .
  • FT-IR : Confirm ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.
  • HPLC-MS : Quantify purity (>95%) and detect side products like 4-hydroxy derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste must be neutralized with 10% NaOH before disposal in designated containers. Methanol residues, if present, require separate flammability protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from substituent effects on the phenyl ring or stereochemistry. Systematic SAR studies should:

  • Synthesize derivatives with varied substituents (e.g., fluoro, chloro) at the para/meta positions .
  • Test inhibition against target enzymes (e.g., COX-2, Kynurenine-3-hydroxylase) using enzyme kinetics assays (Km, Vmax) .
  • Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What experimental strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Common side reactions include over-oxidation of the ketone or esterification of the carboxylic acid. Mitigation approaches:

  • Use protecting groups (e.g., trimethylsilyl for the carboxylic acid) during nucleophilic substitutions .
  • Optimize stoichiometry (e.g., 1:1 molar ratio for Grignard reactions) and monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Employ flow chemistry for precise control of reaction time and temperature in large-scale syntheses .

Q. How can researchers design assays to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer : Key parameters include solubility, metabolic stability, and membrane permeability:

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Caco-2 Assay : Assess intestinal absorption by measuring apical-to-basolateral transport over 2 hours .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR/IR data may stem from tautomerism or polymorphism:

  • Perform variable-temperature NMR (VT-NMR) to detect keto-enol tautomerism shifts .
  • Use X-ray crystallography to resolve crystal packing effects on spectral profiles .
  • Compare computational spectra (e.g., Gaussian DFT) with experimental data to confirm assignments .

Q. What statistical methods are appropriate for validating bioactivity data in high-throughput screens?

  • Methodological Answer : For IC₅₀/EC₅₀ determinations:

  • Use nonlinear regression (e.g., GraphPad Prism) with Hill slope correction.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05).
  • Validate hit compounds in triplicate across independent experiments to exclude false positives .

Safety and Compliance

Q. What are the regulatory considerations for scaling up this compound synthesis?

  • Methodological Answer : Follow OSHA and EPA guidelines for waste disposal (e.g., neutralization of acidic byproducts). Document reaction hazards (e.g., exothermicity) in SDS under Section 9 (Physical Properties) and Section 10 (Stability). For GMP compliance, validate purity via ICH Q2(R1) protocols for HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.